![molecular formula C26H25N5O3S B460307 ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate CAS No. 625375-71-5](/img/structure/B460307.png)
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate
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Description
The compound “ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate” is a complex organic molecule with the molecular formula C25H22N4O3S . It has a molecular weight of 458.5 g/mol .
Molecular Structure Analysis
The structure of this compound includes several functional groups, including an ethyl ester, a cyano group, a sulfanyl group, and a pyran ring . The exact 3D conformation of the molecule could not be found in the available literature.Physical And Chemical Properties Analysis
This compound has several computed properties, including a XLogP3-AA value of 3.8, indicating its lipophilicity . It has one hydrogen bond donor and eight hydrogen bond acceptors . Its topological polar surface area is 147 Ų , and it has seven rotatable bonds .Scientific Research Applications
Overview
The compound ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate exhibits a complex structure that could potentially interact with various biological targets, suggesting diverse scientific research applications. While specific studies directly investigating this compound were not identified, insights can be drawn from research on structurally related compounds and their applications in fields such as drug development, chemical synthesis, and the study of biological mechanisms.
Chemical Inhibition and Drug Metabolism
Studies on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes have highlighted the importance of structurally diverse compounds in understanding metabolism-based drug-drug interactions (DDIs) and their implications for drug development and safety (Khojasteh et al., 2011). Such research emphasizes the need for compounds with specific inhibitory effects on various CYP isoforms, potentially including derivatives of the discussed compound, to predict DDIs more accurately.
Synthetic Applications in Medicinal Chemistry
The synthesis of heterocyclic compounds, including pyranopyrimidines, has been extensively investigated due to their significant bioavailability and broad applicability in medicinal chemistry. Reviews on hybrid catalysts used for synthesizing such scaffolds underscore the role of innovative chemical reactions in developing new therapeutic agents (Parmar et al., 2023). This suggests potential routes for synthesizing and modifying the ethyl 6-amino-5-cyano compound to explore its biological activities.
Neurotoxicity Studies
Research on pyrethroids and their neurotoxic effects provides a framework for studying the neuroactive potential of various compounds, including the impact on voltage-sensitive sodium channels and neurophysiological behavior (Ahmed & Athar, 2023). Understanding the interaction of new compounds with these channels could lead to novel neuroprotective or neurotherapeutic agents.
Carcinogenicity and DNA Interaction Studies
The formation of heterocyclic amines (HAs) in food and their carcinogenic potential in mammary and other cancers highlight the importance of studying compound interactions with DNA. Research into the mechanisms by which HAs form DNA adducts and induce carcinogenesis can inform the safety and therapeutic potential of new compounds, including their pro-carcinogenic or anticarcinogenic properties (Snyderwine, 1994).
properties
IUPAC Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3S/c1-2-33-26(32)23-21(34-24(29)19(13-28)22(23)17-8-6-10-30-14-17)15-35-25-18(12-27)11-16-7-4-3-5-9-20(16)31-25/h6,8,10-11,14,22H,2-5,7,9,15,29H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWUXSYDBGLUPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=C(C1C2=CN=CC=C2)C#N)N)CSC3=C(C=C4CCCCCC4=N3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 6-amino-5-cyano-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanylmethyl]-4-pyridin-3-yl-4H-pyran-3-carboxylate |
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